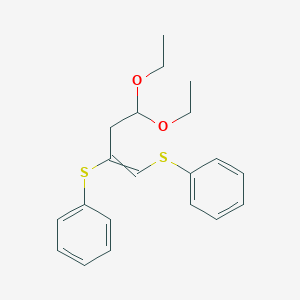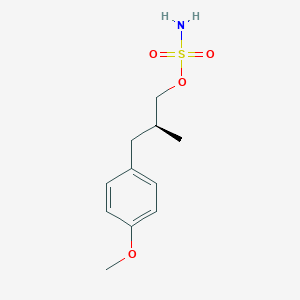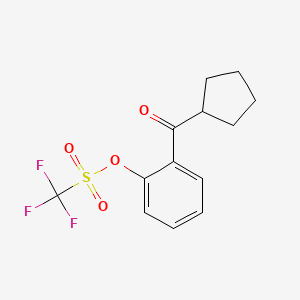
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is a complex organic compound characterized by its unique structure, which includes a trifluoromethanesulfonic acid moiety and a cyclopentylcarbonyl group attached to a phenyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with 2-(cyclopentylcarbonyl)phenol. This reaction is often catalyzed by strong acids such as sulfuric acid or methanesulfonic acid itself. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) to ensure optimal reaction rates.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Catalyst: Strong acids like sulfuric acid or methanesulfonic acid to promote esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester and sulfonic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.
Major Products
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of alcohols and reduced sulfonic acid derivatives.
Substitution: Formation of phenolic compounds and substituted esters.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in acylation and esterification reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid moiety acts as a strong acid catalyst, facilitating various chemical transformations. The cyclopentylcarbonyl group enhances the compound’s stability and reactivity. The ester linkage allows for easy hydrolysis, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trifluoromethanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
- Methanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
- Trifluoromethanesulfonic acid, phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is unique due to the presence of both trifluoromethanesulfonic acid and cyclopentylcarbonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability compared to similar compounds, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
646522-79-4 |
|---|---|
Molekularformel |
C13H13F3O4S |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
[2-(cyclopentanecarbonyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O4S/c14-13(15,16)21(18,19)20-11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
GMKPUZYREWOMAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


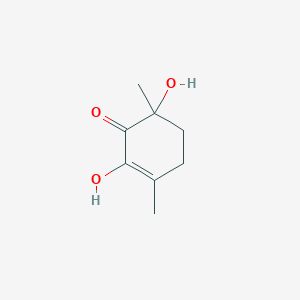
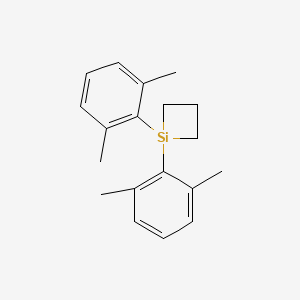
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
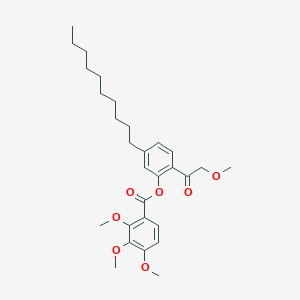
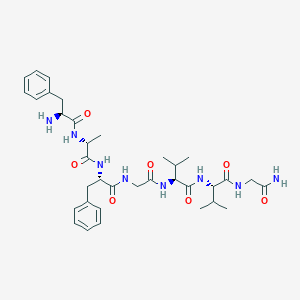
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
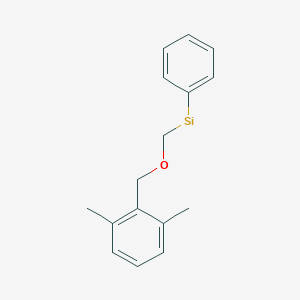
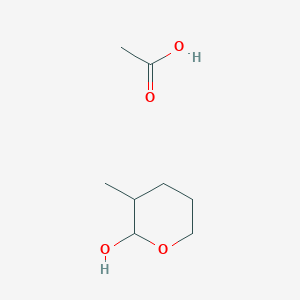
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
